5-(Benzyloxy)-2-bromoaniline
Overview
Description
5-(Benzyloxy)-2-bromoaniline is a chemical compound that has a range of applications in scientific research. It is a brominated aniline derivative that is synthesized from aniline and bromobenzene. This compound has been studied extensively in recent years due to its potential use in various fields such as biochemistry, physiology, and pharmacology. In
Scientific Research Applications
1. Inhibition of Enzymes and Viruses
5-(Benzyloxy)-2-bromoaniline derivatives have been studied for their potential in inhibiting various enzymes and viruses. For example, compounds derived from 5-(benzyloxy)-2-bromoaniline have shown the ability to inhibit dihydrouracil dehydrogenase and uridine phosphorylase, enzymes involved in nucleotide metabolism. These derivatives also exhibited modest anti-human-immunodeficiency-virus activity in infected primary human lymphocytes (Goudgaon et al., 1993).
2. Absorption Properties in Novel Compounds
Studies on 5-(benzyloxy)-2-bromoaniline derivatives have also focused on their absorption properties. Novel compounds synthesized using 5-(benzyloxy)-2-bromoaniline derivatives have been analyzed for their absorption spectra in different solvents, contributing valuable information to the field of molecular design and photophysics (Türkoğlu & Cinar, 2017).
3. Building Blocks for Pharmaceuticals and Agrochemicals
The derivatives of 5-(benzyloxy)-2-bromoaniline, such as 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters, are valuable as building blocks in synthesizing various biologically active compounds, including pharmaceuticals and agrochemical products. Their synthesis and potential application in cross-coupling reactions have been a significant area of research (Verdelet et al., 2011).
4. Synthesis of Fluorescent Probes
5-(Benzyloxy)-2-bromoaniline derivatives have been used in the synthesis of fluorescent probes sensitive to amine compounds. These probes have applications in various scientific fields, including chemical sensing and biological research (Lee et al., 2004).
5. Anticapsin Synthesis
Research has also been conducted on the synthesis of anticapsin and related compounds using derivatives of 5-(benzyloxy)-2-bromoaniline. These studies provide valuable insights into synthetic chemistry and the potential development of new therapeutic agents (Crossley et al., 1994).
properties
IUPAC Name |
2-bromo-5-phenylmethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDSBDMPNWSMTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451423 | |
Record name | 5-(Benzyloxy)-2-bromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-2-bromoaniline | |
CAS RN |
119879-90-2 | |
Record name | 5-(Benzyloxy)-2-bromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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